

An In-depth Technical Guide to the Physical and Chemical Properties of Methanediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanediamine**

Cat. No.: **B1196670**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine ($\text{CH}_2(\text{NH}_2)_2$), also known as diaminomethane, is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom.^{[1][2]} Due to its inherent instability as a free base, it typically exists as a transient species in solution.^{[1][3]} However, its dihydrochloride salt ($\text{CH}_2(\text{NH}_2)_2 \cdot 2\text{HCl}$) is a stable, white granular solid that has been utilized in chemical synthesis since 1914.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **methanediamine**, with a focus on its more stable and synthetically useful dihydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reagent.

Physical and Chemical Properties

Methanediamine and its dihydrochloride salt possess distinct physical and chemical properties. The free base is highly reactive and has not been isolated in a pure, stable form at standard conditions. In contrast, the dihydrochloride salt is a commercially available and manageable compound.

Physical Properties of Methanediamine and its Dihydrochloride Salt

The quantitative physical data for **methanediamine** and its dihydrochloride salt are summarized in the table below. It is important to note that some of the data for the free base are computed or predicted due to its instability.

Property	Methanediamine (Free Base)	Methanediamine Dihydrochloride	Citations
Molecular Formula	CH ₆ N ₂	CH ₈ Cl ₂ N ₂	[2] [4]
Molecular Weight	46.072 g/mol	118.99 g/mol	[2] [4]
Appearance	- (transient in solution)	White granular solid	[4]
Melting Point	Not applicable	Decomposes at ~135 °C (275 °F)	[4]
Boiling Point	Not determined	Not applicable	-
Solubility	Water soluble	≥ 100 mg/mL in water at 21.5 °C (70.7 °F)	[4]
pKa	Not experimentally determined	Not available	-
Dipole Moment	1.72 D	Not applicable	[1]

Chemical Properties and Reactivity

Methanediamine, primarily utilized in its dihydrochloride form, serves as a precursor to the nucleophilic free diamine.[\[5\]](#) The chemical behavior is dominated by the two primary amine groups.

- Basicity and Salt Formation: As a diamine, **methanediamine** is basic and readily reacts with acids to form salts. The most stable and commonly used form is the dihydrochloride salt, where both amino groups are protonated.[\[5\]](#)
- Nucleophilicity: The free diamine, generated in situ from the dihydrochloride salt by deprotonation with a base, is a potent nucleophile.[\[5\]](#) The two nucleophilic nitrogen atoms can participate in a variety of substitution and addition reactions.[\[5\]](#)

- Reactions with Carbonyl Compounds: **Methanediamine** reacts with aldehydes and ketones. For instance, its reaction with glyoxal in the presence of a formic acid catalyst can lead to the formation of substituted imidazolidines.[5]
- Acylation: The amine groups can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental to its use in peptide chemistry for the synthesis of primary amides from active esters.[5][6]
- Polycondensation: **Methanediamine** dihydrochloride can be used in polycondensation reactions. For example, it reacts with sodium dicyanamide to synthesize poly(methylene biguanides).[5]
- Stability and Decomposition: The free base, **methanediamine**, is unstable and exists only transiently in solution.[3] The thermal decomposition of **methanediamine** to methanimine and ammonia is calculated to be endoergic. The dihydrochloride salt is significantly more stable but will decompose upon heating, starting at approximately 135 °C (275 °F) where it changes to a white puffy solid, then slowly darkens until total decomposition at approximately 240 °C (464 °F).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **methanediamine** are scarce due to the instability of the free base. The following protocols are generalized procedures for the synthesis of the stable **methanediamine** dihydrochloride.

Synthesis of Methanediamine Dihydrochloride

This protocol describes a common laboratory-scale synthesis of **methanediamine** dihydrochloride.

Materials:

- A source of **methanediamine** (can be generated in situ)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous ethanol or methanol

- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- A solution containing **methanediamine** is cooled in an ice bath.
- Slowly, and with constant stirring, add a stoichiometric excess of concentrated hydrochloric acid to the cooled solution. The reaction is exothermic.
- The addition of HCl will cause the precipitation of **methanediamine** dihydrochloride as a white solid.
- After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete precipitation.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold, anhydrous ethanol or methanol to remove any impurities.
- Dry the purified **methanediamine** dihydrochloride solid under vacuum.

Purification by Recrystallization

Further purification of **methanediamine** dihydrochloride can be achieved by recrystallization.

Materials:

- Crude **methanediamine** dihydrochloride
- Anhydrous ethanol or methanol
- Heating apparatus (e.g., hot plate with a water bath)
- Crystallization dish

- Ice bath
- Filtration apparatus

Procedure:

- In a flask, add a minimal amount of hot anhydrous ethanol or methanol to the crude **methanediamine** dihydrochloride to dissolve it completely.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period. The charcoal is then removed by hot filtration.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, place the solution in an ice bath to induce further crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold, anhydrous solvent.
- Dry the crystals under vacuum.

Spectroscopic Data

Due to the instability of the free base, spectroscopic data is primarily available for **methanediamine** dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

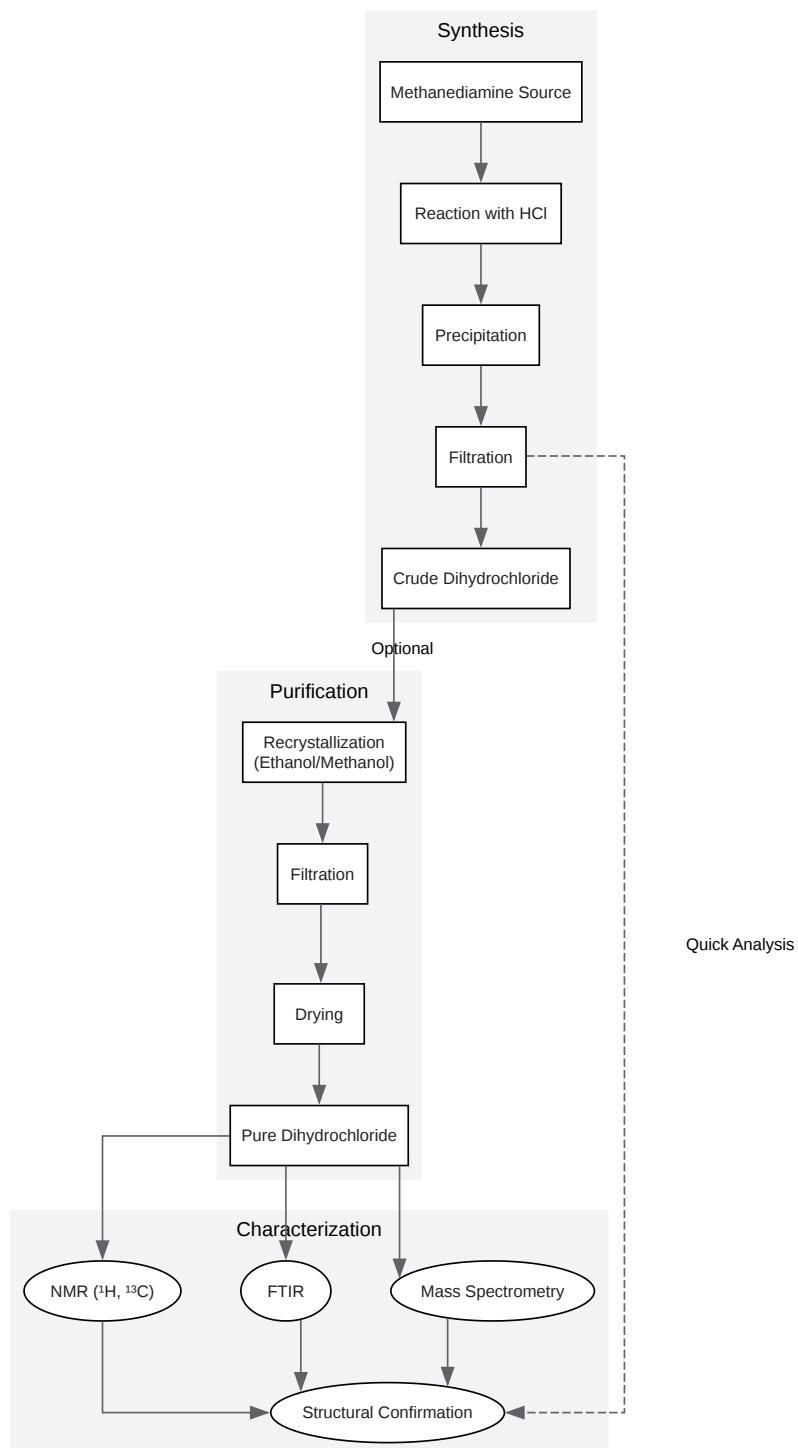
- ^1H NMR: The ^1H NMR spectrum of **methanediamine** dihydrochloride in DMSO-d₆ is expected to show two signals. A singlet for the two protons of the central methylene (-CH₂-) group and a triplet for the six protons of the two ammonium (-NH₃⁺) groups.^[5] The chemical shift for the methylene protons is reported to be around 4.87 ppm, and for the ammonium protons around 7.52 ppm (in DMSO-d₆).^[5]
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum of **methanediamine** dihydrochloride is expected to show a single peak for the central carbon atom.^[5] The chemical shift is

predicted to be in the range of 40-60 ppm due to the electron-withdrawing effect of the two adjacent ammonium groups.[5]

Infrared (IR) Spectroscopy

The FTIR spectrum of **methanediamine** dihydrochloride is characterized by absorptions corresponding to the ammonium (NH_3^+) and methylene (CH_2) groups. Key vibrational modes would include N-H stretching and bending, and C-H stretching and bending.

Mass Spectrometry (MS)


For a salt like **methanediamine** dihydrochloride, soft ionization techniques such as electrospray ionization (ESI) are suitable. The analysis would likely show the cation $[\text{CH}_2(\text{NH}_3)_2]^{2+}$ or the protonated parent diamine $[\text{CH}_2(\text{NH}_2)\text{NH}_3]^+$ after the loss of HCl.[5] The calculated monoisotopic mass of the dihydrochloride is 118.0064537 Da.[5]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **methanediamine** dihydrochloride.

Workflow for Methanediamine Dihydrochloride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanediamine - Wikipedia [en.wikipedia.org]
- 2. Methanediamine | CH₆N₂ | CID 75408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Methanediamine dihydrochloride | CH₆N₂.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanediamine dihydrochloride | 57166-92-4 | Benchchem [benchchem.com]
- 6. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Methanediamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196670#physical-and-chemical-properties-of-methanediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com